Product packaging for chromium(III) citrate(Cat. No.:CAS No. 685853-81-0)

chromium(III) citrate

Cat. No.: B10795665
CAS No.: 685853-81-0
M. Wt: 241.10 g/mol
InChI Key: SWXXYWDHQDTFSU-UHFFFAOYSA-K
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Description

Chromium(III) citrate (C~6~H~5~CrO~7~) is a coordination complex of chromium and citrate with a molecular weight of 241.1 g/mol . This compound is provided as a solid or liquid solution for research applications and is a subject of study primarily in the fields of biochemistry and endocrinology for its potential metabolic effects . A significant body of research investigates its role in ameliorating glucose transport and insulin resistance (IR) . In vitro studies on insulin-resistant buffalo rat liver (BRL) cells demonstrate that chromium citrate can significantly improve glucose absorption levels . The proposed mechanism involves the upregulation of key proteins in the insulin signaling pathway; treatment with chromium citrate markedly improved the protein levels of Akt and glucose transporter-4 (Glut4), and enhanced the mRNA expression of Akt2, Glut4, and AMPKα2, which are crucial for cellular glucose uptake . Furthermore, research in experimental diabetic models indicates that dietary supplementation with chromium citrate suppresses oxidative stress in tissues such as skeletal muscle and kidney . It contributes to the normalization of the antioxidant defense system by reducing the content of lipid hydroperoxides and increasing the activity of enzymes like superoxide dismutase . The compound can be synthesized from chromium(III) hydroxide and citric acid in aqueous solution . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5CrO7 B10795665 chromium(III) citrate CAS No. 685853-81-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake.

CAS No.

685853-81-0

Molecular Formula

C6H5CrO7

Molecular Weight

241.10 g/mol

IUPAC Name

chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

SWXXYWDHQDTFSU-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3]

Origin of Product

United States

Synthesis and Characterization of Chromium Iii Citrate Complexes

Methodologies for Chemical Synthesis

The formation and isolation of specific chromium(III) citrate (B86180) complexes are highly dependent on the synthetic methodology employed. Key factors influencing the final product include pH, solvent system, precursor identity, and reaction conditions such as temperature and time.

The pH of the aqueous reaction medium is a critical parameter that dictates the deprotonation state of citric acid and the nature of the resulting chromium(III) citrate species. acs.orgresearchgate.netresearchsynergypress.com Citric acid is a polyprotic acid, and its coordination to the Cr(III) center is profoundly influenced by the availability of its carboxylate and hydroxyl groups for binding, which is controlled by the pH.

Detailed studies have shown that specific, stable this compound complexes can be isolated by carefully controlling the pH. For instance, the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O is optimally formed and isolated at a pH of approximately 5.5. researchgate.netresearchsynergypress.combath.ac.uk In this complex, two citrate ligands are bound to the Cr(III) center, but they exhibit different deprotonation states, highlighting the importance of pH in creating mixed-protonation state complexes. researchgate.netbath.ac.uk The synthesis involves the reaction of a Cr(III) salt with citric acid in water, followed by the careful adjustment of pH using a base like ammonia. journal-of-agroalimentary.ro

Another example is the synthesis of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, which also demonstrates the principle of pH-specific synthesis in an aqueous environment. acs.org The isolation of these distinct crystalline products underscores how pH control is a powerful tool for navigating the complex speciation of the chromium(III)-citrate system in water. acs.orgresearchgate.net

Table 1: Examples of pH-Specific Synthesis of this compound Complexes

Complex FormulaOptimal pH for SynthesisKey Synthetic DetailReference
(NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O~5.5pH adjusted with ammonia; crystallization by ethanol (B145695) addition. researchgate.netresearchsynergypress.combath.ac.uk
Na₃[Cr(C₆H₅O₇)₂]·8.5H₂ONot explicitly stated, but pH adjusted with NaOH.Crystallization by ethanol addition at 4 °C. acs.org

Solvothermal and hydrothermal synthesis are powerful techniques for preparing crystalline materials by conducting reactions in closed systems at elevated temperatures and pressures. researchsynergypress.com The solvent in hydrothermal synthesis is water, while solvothermal synthesis employs other organic solvents. researchsynergypress.com These methods are widely used for producing metal oxides and metal-organic frameworks (MOFs). mdpi.comtubitak.gov.tr

However, in the context of simple this compound complexes, the application of solvothermal and hydrothermal methods is not extensively documented in the available scientific literature. These techniques are more commonly reported for the synthesis of more complex, extended structures. For example, solvothermal methods have been successfully used to synthesize multinuclear chromium(III) complexes with other ligands, such as 'Bis-tris', where the reaction conditions can be tuned to control the nuclearity of the product. researchgate.net Similarly, hydrothermal routes are employed for producing materials like chromite spinels or chromium-based MOFs, where citric acid might be used as a modulator or a precursor component rather than the primary ligand forming a discrete complex. tubitak.gov.trnih.gov

While citric acid is a common linker in the synthesis of MOFs with various metals, and chromium is a common metal node in MOF chemistry, the direct hydrothermal or solvothermal synthesis of a compound simply defined as "this compound" is not a focus in the reviewed literature. rsc.org

The choice of starting materials is fundamental to the successful synthesis of this compound complexes. Common precursors for the chromium(III) ion include simple, soluble salts such as chromium(III) nitrate (B79036) (Cr(NO₃)₃) or chromium(III) chloride (CrCl₃). nih.gov The citrate ligand is typically introduced as citric acid. researchgate.netbath.ac.uk

Reaction conditions are tailored to favor the formation of the desired complex. In aqueous syntheses, the reaction is often initiated by dissolving the chromium salt and citric acid in water. acs.orgjournal-of-agroalimentary.ro The mixture is typically stirred for an extended period, sometimes for a day, to allow for the slow ligand exchange kinetics characteristic of the Cr(III) ion, which forms kinetically inert complexes. acs.orgjournal-of-agroalimentary.ro

Temperature is another key variable. For many aqueous preparations, the reaction proceeds at room temperature or slightly elevated temperatures (e.g., 70-80 °C) to facilitate the reaction without decomposing the components. acs.org The final product is often precipitated from the aqueous solution by adding a miscible organic solvent, such as ethanol, and cooling the mixture, which reduces the solubility of the complex and promotes crystallization. acs.org

Structural Elucidation and Coordination Chemistry

The properties and behavior of this compound complexes are intrinsically linked to their molecular structure and the coordination environment of the chromium ion.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to several this compound complexes, providing unambiguous structural data. acs.orgresearchgate.netgoogle.com

For the complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group I2/a. researchgate.netbath.ac.uk The analysis provides precise unit cell parameters, which are crucial for identifying the compound. researchgate.netbath.ac.uk The structure consists of a discrete mononuclear [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ anion, ammonium (B1175870) counter-ions, and water molecules of crystallization, all connected through a network of hydrogen bonds. researchgate.netgoogle.com Similarly, the structure of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O has also been elucidated, revealing a mononuclear complex of Cr(III) with two citrate ligands. acs.org

Table 2: Crystallographic Data for a Representative this compound Complex

ParameterValue for (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂OReference
Crystal SystemMonoclinic researchgate.netbath.ac.uk
Space GroupI2/a researchgate.netbath.ac.uk
a (Å)19.260(10) researchgate.netbath.ac.uk
b (Å)10.006(6) researchgate.netbath.ac.uk
c (Å)23.400(10) researchgate.netbath.ac.uk
β (°)100.73(2) researchgate.netbath.ac.uk
Volume (ų)4431(4) researchgate.netbath.ac.uk
Z (formula units per cell)8 researchgate.netbath.ac.uk

Structural analyses consistently show that in mononuclear complexes, the chromium(III) ion adopts a six-coordinate, octahedral geometry. acs.orgresearchgate.nettubitak.gov.trnih.gov This is typical for Cr(III) complexes due to its d³ electron configuration. nih.gov In compounds like (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O and Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, the central chromium ion is surrounded by two citrate ligands. acs.orgresearchgate.net

The citrate ion acts as a multidentate ligand, typically binding to the chromium center through the oxygen atoms of two carboxylate groups and the central hydroxyl group. tubitak.gov.tr This tridentate chelation from two separate citrate ligands results in the stable, hexacoordinate octahedral environment. acs.orgtubitak.gov.tr The disposition of the two citrate ligands around the Cr(III) center can differ between complexes, leading to the existence of distinct pH-structural variants or conformational isomers. acs.org This structural versatility is a direct consequence of the flexible coordination chemistry of the citrate ligand.

Crystal Structure Analysis (e.g., X-Ray Crystallography)

Ligand Binding Modes and Denticity of Citrate

Citric acid is a polyfunctional organic acid that possesses structural features rendering it an exceptional chelating agent for metal ions, including chromium(III). journal-of-agroalimentary.rojournal-of-agroalimentary.ro Its potential to bind metal ions through multiple sites simultaneously classifies it as a polydentate ligand. scribd.com The term denticity refers to the number of donor atoms a single ligand uses to bind to the central metal ion. scribd.comlibretexts.org Ligands binding through two sites are termed bidentate, while those binding through three are tridentate. libretexts.orglibretexts.org This multi-site binding, known as the chelate effect, generally results in the formation of more stable metal complexes. scribd.comlibretexts.org

In this compound complexes, the citrate ligand coordinates to the Cr(III) ion primarily through its carboxylate and hydroxyl oxygen atoms. acs.orgjournal-of-agroalimentary.ro Structural studies of isolated crystalline products reveal that chromium(III) typically forms a mononuclear octahedral complex with two citrate ligands. acs.orgresearchgate.netnih.gov An example of such a complex is the anion [Cr(C6H4O7)(C6H5O7)]4-, which has been synthesized and characterized. journal-of-agroalimentary.rojournal-of-agroalimentary.ro In this configuration, the Cr(III) ion is hexacoordinated, achieving an octahedral geometry. journal-of-agroalimentary.ro The exact denticity and binding mode of each citrate ligand can vary, contributing to the formation of different structural isomers, or "pH-structural variants," in solution and in the solid state. journal-of-agroalimentary.ro

Role of Deprotonation States of Citrate Ligands in Coordination

The coordination of citrate to chromium(III) is profoundly influenced by the pH of the aqueous medium, which controls the deprotonation state of the citrate ligand's three carboxylic acid groups and its tertiary hydroxyl group. The specific speciation of Cr(III)-citrate complexes is, therefore, pH-dependent. acs.orgnih.gov

A significant finding in the study of the binary chromium(III)-citrate system is the formation of complexes where the citrate ligands exist in different deprotonation states. acs.orgresearchgate.netnih.govscience.gov For instance, in the well-characterized mononuclear complex (NH4)4[Cr(C6H4O7)(C6H5O7)]·3H2O, the two citrate ligands bound to the single Cr(III) center have distinct protonation levels. journal-of-agroalimentary.roacs.org One ligand is quadruply deprotonated (C6H4O74-), while the other is triply deprotonated (C6H5O73-). acs.org This demonstrates the critical role of a mixed deprotonation state in the coordination sphere of the Cr(III) ion. nih.govscience.gov This specific complex, [Cr(C6H4O7)(C6H5O7)]4-, is found to be optimally present in aqueous solutions around a pH of approximately 5.5. journal-of-agroalimentary.roacs.orgresearchgate.netnih.gov The ability of citric acid to form soluble complexes with Cr(III) under these conditions is a key aspect of its interaction chemistry. journal-of-agroalimentary.rojournal-of-agroalimentary.ro

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to elucidate the structure, bonding, and electronic properties of this compound complexes. These methods provide complementary information, leading to a comprehensive physicochemical profile of these species in both solid and solution states. journal-of-agroalimentary.roacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of chromium(III) complexes. As a d³ metal ion, Cr(III) in an octahedral ligand field exhibits characteristic d-d electronic transitions. The UV-Vis spectrum of an aqueous solution of the [Cr(C6H4O7)(C6H5O7)]4- complex shows several absorption bands. journal-of-agroalimentary.ro

Two prominent bands in the visible region are attributed to spin-allowed d-d transitions. In contrast to iron(III)-citrate systems, which can show isosbestic points indicating a simple equilibrium between a few major species, the Cr(III)-citrate system typically does not show such points, suggesting more complex speciation. researchgate.nettandfonline.com Studies comparing Cr(III) complexed with citric acid versus sodium citrate reveal different spectral patterns, highlighting the sensitivity of the electronic transitions to the specific ligand form and coordination environment. researchgate.nettandfonline.com

Table 1: UV-Visible Absorption Data for a this compound Complex in Water journal-of-agroalimentary.ro

λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Assignment
57027.8⁴A₂g → ⁴T₂g
~450 (shoulder)~22-
39333.3⁴A₂g → ⁴T₁g
270244.5Ligand-to-Metal Charge Transfer (LMCT)
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy provides crucial information about the functional groups within the complex, particularly the coordination of the citrate ligand to the chromium ion. The analysis focuses on the vibrational frequencies of the carboxylate (COO-) groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro When the carboxylic acid groups of citrate deprotonate and bind to the metal center, the positions of their characteristic stretching vibrations shift. researchgate.net

The FT-IR spectrum of solid this compound complexes, recorded using a KBr pellet, confirms the presence of coordinated carboxylate groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The separation between the antisymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the carboxylate groups.

Table 2: Key FT-IR Vibrational Frequencies for this compound Complexes journal-of-agroalimentary.rojournal-of-agroalimentary.ro

Vibrational ModeWavenumber (cm⁻¹)Description
Antisymmetric stretch (vas(COO-))~1583 - 1641Stretching of the coordinated carboxylate groups.
Symmetric stretch (vs(COO-))~1372 - 1403Stretching of the coordinated carboxylate groups.
Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying chemical species with unpaired electrons. wiley-vch.de Since chromium(III) is a d³ ion, it is paramagnetic with an electron spin state of S=3/2, making it EPR active. journal-of-agroalimentary.roresearchgate.net

EPR spectroscopy, in conjunction with magnetic susceptibility measurements, confirms the +3 oxidation state of chromium in these citrate complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.rojournal-of-agroalimentary.ro The EPR spectrum is sensitive to the local coordination environment and symmetry of the metal ion. For solid-state chromium(III) picolinate (B1231196), another Cr(III) complex, a broad EPR signal was observed, indicating a rhombic character and a significant zero-field splitting value. researchgate.net While specific g-values for this compound are not always detailed, the application of the technique is a standard part of its characterization, providing insight into the electronic structure and magnetic properties arising from the Cr(III) center. journal-of-agroalimentary.rojournal-of-agroalimentary.roresearchgate.net The rigidity of the inner coordination sphere and the distribution of metal-ligand bond distances can influence the EPR spectral linewidths. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net However, the paramagnetic nature of the Cr(III) ion causes significant broadening and shifting of NMR signals, making it very challenging to obtain high-resolution spectra for the entire this compound complex.

Therefore, NMR spectroscopy is primarily applied for the characterization of the citrate ligand itself, before and after complexation. researchgate.netacs.org ¹H and ¹³C NMR studies can confirm the identity and purity of the citric acid used in the synthesis. By comparing the spectrum of the free ligand to that of the diamagnetic analogues (e.g., complexes with Al³⁺), inferences can be made about the conformational changes and binding modes of the citrate ligand upon coordination. researchgate.net For instance, changes in the chemical shifts of the methylene (B1212753) (-CH2-) protons of citrate upon complexation can provide evidence of coordination through the adjacent carboxylate and central hydroxyl groups. acs.org This approach allows for a detailed understanding of the ligand's behavior in the coordination sphere, even when direct NMR of the paramagnetic complex is not feasible. researchgate.net

Thermal Analysis Methods

Thermogravimetric analysis (TGA) is a crucial method for investigating the thermal stability and decomposition pathways of this compound complexes. researchgate.netakjournals.com Studies on various this compound precursors, including co-precipitated gels, reveal a multi-step decomposition process when heated. researchgate.netakjournals.com

Typically, the initial phase of decomposition involves dehydration, where coordinated and lattice water molecules are lost. researchgate.net This is followed by a more complex, often multi-step, decomposition of the citrate ligand itself. researchgate.net The process culminates in the formation of a stable chromium oxide, typically Cr₂O₃, as the final residue. The precise temperatures and nature of these decomposition stages can be influenced by the specific composition of the complex and the atmospheric conditions (e.g., nitrogen or oxygen) under which the analysis is performed. researchgate.netakjournals.com For instance, the thermogravimetric analysis of a co-precipitated this compound–zinc citrate gel shows an initial dehydration followed by a four-step decomposition. researchgate.netakjournals.com

The kinetic parameters of these decomposition steps, such as activation energy and the Arrhenius factor, can be calculated from the TGA data to provide deeper insights into the thermal degradation mechanism. researchgate.netakjournals.com

Complex TypeDecomposition StageAtmosphereKey ObservationsReference
Mixed Cr(III) citrate gelDehydrationN₂, O₂Initial weight loss due to removal of water molecules. researchgate.netakjournals.com
Mixed Cr(III) citrate gelLigand DecompositionN₂, O₂Occurs in multiple steps following dehydration. researchgate.netakjournals.com
Cr(III) complexesFinal Product Formation-Typically results in the formation of stable chromite spinels or Cr₂O₃. akjournals.comosti.gov

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide valuable information about the electronic structure of the chromium(III) center in citrate complexes. researchgate.net For a mononuclear octahedral Cr(III) complex, the metal ion has a d³ electron configuration, which corresponds to a spin state of S = 3/2. researchgate.net

Studies on the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O show that the product of the molar magnetic susceptibility and temperature (χT) remains nearly constant over a wide temperature range (e.g., 2 to 300 K). researchgate.net The experimental value at room temperature is typically close to the spin-only theoretical value for an S = 3/2 system. For example, a value of 1.84 cm³·K·mol⁻¹ has been reported, which is in good agreement with the theoretical value of 1.875 cm³·K·mol⁻¹ (assuming a g-factor of 2.0). researchgate.net This indicates that the material behaves as a simple paramagnet with a well-isolated S = 3/2 ground state and minimal magnetic interactions between the chromium centers. researchgate.net The effective magnetic moment (μeff) for Cr(III) complexes is generally found to be around 3.92 B.M. researchgate.net

Magnetization measurements as a function of an applied magnetic field at low temperatures further confirm the S = 3/2 ground state of the Cr(III) ion in these complexes. researchgate.net

ComplexMagnetic ParameterValueTemperature RangeReference
(NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂OχT Product~1.84 cm³·K·mol⁻¹2 - 300 K researchgate.net
General Cr(III) complexEffective Magnetic Moment (μeff)~3.92 B.M.- researchgate.net
Theoretical S = 3/2 systemχT Product (g=2.0)1.875 cm³·K·mol⁻¹- researchgate.net

Polymorphism and Structural Isomerism of this compound Species

This compound complexes exhibit significant structural diversity, including polymorphism and isomerism, which is often dependent on the synthesis conditions, particularly pH. cut.ac.cy This leads to the formation of various structural variants in aqueous media. cut.ac.cy

Research has shown that the reaction of Cr(III) with citric acid can yield different species depending on the pH of the solution. For instance, at a pH of around 5.5, a mononuclear complex with the formula [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ can be isolated. researchgate.netjournal-of-agroalimentary.ro In this species, the chromium center is coordinated to two citrate ligands that possess different protonation states, highlighting the role of ligand deprotonation in the resulting structure. researchgate.net

Beyond mononuclear species, binuclear this compound complexes have also been synthesized and characterized. researchgate.net An example is the complex [Cr(CO(NH₂)₂)₆]₂[Cr₂(CO(NH₂)₂)₂(C₆H₄O₇)₂]₃, which features a binuclear anion where two chromium centers are bridged by citrate ligands. researchgate.netdntb.gov.ua This illustrates another layer of structural complexity in the chromium(III)-citrate system. This type of isomerism, where solvent molecules are incorporated differently into the crystal lattice or are directly coordinated to the metal center, is analogous to hydrate (B1144303) isomerism observed in other coordination compounds like chromium(III) chloride. libretexts.org

Complex FormulaOptimal pHStructural TypeKey FeaturesReference
[Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻~5.5MononuclearContains two citrate ligands with different protonation states. researchgate.netjournal-of-agroalimentary.ro
[Cr(C₆H₅O₇)₂]³⁻~4.0 - 5.5MononuclearExists as different conformational isomers depending on the counter-ion and crystal packing. cut.ac.cyjournal-of-agroalimentary.ro
[Cr₂(CO(NH₂)₂)₂(C₆H₄O₇)₂]²⁻-BinuclearTwo Cr(III) centers are present within the complex anion. researchgate.netdntb.gov.ua

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of this compound complexes is governed by both thermodynamic stability and kinetic factors. Trivalent chromium can form stable and soluble complexes with citric acid, which acts as an excellent chelator. sciopen.com The stability of these complexes is significantly higher than that of simple aquated Cr(III) ions. acs.org

The stability constant (log K) for the Cr(III)-citrate complex has been reported to be approximately 6.95. acs.org This value, while indicating stable complex formation, is considerably lower than that of stronger chelating agents like ethylenediaminetetraacetic acid (EDTA), which has a log K of 23.4 with Cr(III). acs.org This difference in stability allows for ligand exchange reactions; for example, EDTA can replace citrate in a pre-formed Cr(III)-citrate complex. acs.org

The kinetics of complex formation can be slow, a characteristic typical of Cr(III) coordination chemistry due to its inert d³ electronic configuration. acs.org The mechanism of complex formation can be intricate. For example, the interaction of Cr(III) with citrate-capped silver nanoparticles has been observed to follow a kinetic model indicative of a nucleation site buildup, where the coordination between chromium and surface citrate molecules leads to particle aggregation. nih.gov This process can be modeled using equations typically applied to solid-state kinetics, such as the Prout-Tompkins model, which describes autocatalytic reactions. nih.gov

The speciation of Cr(III)-citrate is highly pH-dependent. At different pH values, different complex species such as [Cr(III)-H-cit]⁺, [Cr(III)-cit], and [Cr(III)-OH-cit]⁻ can exist, each with its own formation kinetics and thermodynamic stability. researchgate.net

ParameterSystemValue/ObservationReference
Stability Constant (log K)Cr(III)-Citrate6.95 acs.org
Stability Constant (log K)Cr(III)-EDTA23.4 acs.org
Kinetic ModelCr(III) with citrate-capped AgNPsFollows autocatalytic models (e.g., Prout-Tompkins), suggesting a nucleation site buildup. nih.gov
pH-Dependent SpeciationCr(III)-CitrateForms various species like [Cr(III)-H-cit]⁺, [Cr(III)-cit], and [Cr(III)-OH-cit]⁻ depending on pH. researchgate.net

Aqueous Solution Chemistry and Speciation of Chromium Iii Citrate

Influence of pH on Chromium(III)-Citrate Complexation Equilibrium

The hydrogen ion concentration (pH) of the aqueous medium exerts a profound influence on the complexation equilibrium between chromium(III) and citrate (B86180). Citric acid is a polyprotic acid with three carboxyl groups and one hydroxyl group, each with distinct pKa values. Consequently, the speciation of citrate itself is pH-dependent, and this, in turn, dictates the nature of the resulting chromium(III) complexes.

At acidic pH values (pH < 3), the predominant species are the aquated Cr(III) ion, [Cr(H₂O)₆]³⁺, and fully protonated citric acid. As the pH increases, deprotonation of the carboxylic acid groups of citrate occurs, making it a more effective ligand for Cr(III). Detailed studies have shown that the formation of chromium(III)-citrate complexes becomes significant in the pH range of 3 to 7.

The pH also influences the potential for the formation of polynuclear chromium(III) citrate complexes, where multiple chromium ions are bridged by citrate ligands. While mononuclear species are often favored, the specific conditions of concentration and pH can lead to the formation of more complex oligomeric structures.

Identification and Characterization of Distinct Cr(III)-Citrate Species in Solution

A variety of analytical techniques have been employed to identify and characterize the different chromium(III)-citrate species that exist in aqueous solution. These methods include spectroscopy (UV-Visible, FT-IR), X-ray crystallography, and computational modeling.

Spectroscopic studies of aqueous solutions of chromium(III) and citric acid at varying pH values reveal changes in the absorption spectra, indicative of the formation of different coordination environments around the Cr(III) ion. For instance, the UV-Visible spectrum of the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ complex shows distinct absorption bands that differ from the aquated Cr(III) ion. figshare.com

X-ray crystallography has been instrumental in providing definitive structural information for isolable chromium(III)-citrate complexes. The crystal structure of (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O confirms the mononuclear nature of this complex and the coordination of two citrate ligands with different protonation states to the octahedral Cr(III) center. acs.orgresearchgate.netjournal-of-agroalimentary.ro

Computational studies have identified several potential Cr(III)-citrate species in aqueous solution, including [CrH₃Cit]³⁺, [CrH₂Cit]²⁺, and [CrHCit]⁺. doaj.org The relative abundance of these species is highly dependent on the pH of the solution.

The following table summarizes some of the identified Cr(III)-citrate species in aqueous solution:

Species FormulaOptimal pH Range for FormationCharacterization Methods
[Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻~5.5X-ray Crystallography, UV-Vis, FT-IR
[CrH₃Cit]³⁺AcidicComputational Modeling
[CrH₂Cit]²⁺Acidic to NeutralComputational Modeling
[CrHCit]⁺Acidic to NeutralComputational Modeling

Solution Speciation Models and Their Predictive Power

Solution speciation models are computational tools used to predict the distribution of different chemical species in a system under specific conditions, such as pH and reactant concentrations. For the chromium(III)-citrate system, these models utilize thermodynamic data, including the stability constants of the various possible complexes, to calculate the equilibrium concentrations of each species.

These models have been applied to predict the speciation of Cr(III) in the presence of citrate in various environmental and biological contexts. doaj.org For example, speciation diagrams generated from these models can illustrate the dominant Cr(III)-citrate species as a function of pH. researchgate.net These diagrams are valuable for understanding the potential mobility and reactivity of chromium in natural waters and soils.

The predictive power of these models is contingent on the accuracy and completeness of the thermodynamic database used. The best fit between experimental data and calculated titration curves for the binary Cr(III)-citric acid system has been achieved by considering species such as [CrLH₃]³⁺. researchgate.net While these models provide valuable insights, they are often simplified and may not fully account for the kinetic aspects of complex formation or the presence of other competing ligands in complex matrices. Continuous refinement of these models with new experimental data is essential to improve their predictive accuracy.

Ligand Exchange Kinetics and Mechanisms

The ligand exchange kinetics of chromium(III) complexes are characteristically slow due to the inert nature of the d³ electronic configuration of Cr(III), which results in a high ligand field stabilization energy. This inertness means that the replacement of ligands, such as water molecules in the primary coordination sphere of the aquated Cr(III) ion, by citrate is a relatively slow process.

The mechanism of ligand exchange for Cr(III) complexes generally proceeds through an associative interchange (Iₐ) or dissociative interchange (Iₑ) mechanism. In the context of this compound, the formation of the complex likely involves the initial formation of an outer-sphere complex between the hydrated Cr(III) ion and the citrate anion, followed by the slower, rate-determining step of water displacement from the inner coordination sphere.

The rate of ligand exchange is also influenced by the pH of the solution. The hydrolysis of the [Cr(H₂O)₆]³⁺ ion to form species such as [Cr(H₂O)₅(OH)]²⁺ can accelerate the rate of ligand substitution because the hydroxide (B78521) ligand can labilize the remaining water ligands.

Quantitative kinetic data for the ligand exchange of citrate with other ligands in a this compound complex are scarce in the literature. However, the general principles of Cr(III) coordination chemistry suggest that such exchanges would be slow.

Interaction of this compound with Other Relevant Ligands

In complex aqueous environments, this compound may interact with other ligands, leading to the formation of ternary complexes or the complete displacement of the citrate ligand. The outcome of these interactions depends on the relative stability of the respective complexes and the kinetics of the ligand exchange reactions.

Other carboxylate ligands, such as oxalate, can compete with citrate for coordination to Cr(III). Oxalate, being a bidentate ligand, can form stable chelate rings with chromium(III). The relative stability of the chromium(III)-oxalate and chromium(III)-citrate complexes will determine the predominant species at equilibrium. Given the multidentate nature of citrate, it is expected to form highly stable complexes with Cr(III).

Aminocarboxylate ligands like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are powerful chelating agents that form very stable complexes with many metal ions, including chromium(III).

The reaction between Cr(III) and EDTA is known to be slow but results in the formation of a very stable [Cr(EDTA)]⁻ complex. The stability constant for the Cr(III)-EDTA complex is significantly higher than that for Cr(III)-citrate complexes, suggesting that in a solution containing both ligands, the formation of the EDTA complex will be thermodynamically favored. However, the kinetically inert nature of the Cr(III)-citrate complex means that the displacement of citrate by EDTA may be a very slow process. It has been reported that even a strong chelating ligand like EDTA cannot readily exchange Cr(III) from a pre-formed Cr(III)-citrate complex, highlighting the kinetic stability of the latter. tandfonline.com

The following table provides a comparison of the stability constants for Cr(III) complexes with citrate and other relevant ligands:

LigandComplexLog K
Citrate[Cr(cit)]~6.95
EDTA[Cr(EDTA)]⁻23.4
NTA[Cr(NTA)]13.77 (with GLDA)

Note: The stability constant for NTA is provided for a similar aminocarboxylate ligand, GLDA, for comparative purposes.

Advanced Analytical Methodologies for Chromium Iii Citrate

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods offer rapid and highly sensitive analysis of chromium(III) citrate (B86180), often by exploiting its interaction with nanomaterials to generate a measurable signal.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the sensitive detection of trivalent chromium (Cr(III)). This technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near the surface of metallic nanostructures.

A highly sensitive and selective SERS probe for Cr(III) has been developed using citrate-capped gold nanoparticles (AuNPs). rsc.org In this system, the chelation between Cr(III) and citrate ions on the surface of the AuNPs induces their aggregation. rsc.orgresearchgate.net This aggregation creates "hot spots," which are regions of highly enhanced electromagnetic fields that dramatically amplify the Raman signal. rsc.orgnih.gov To prevent uncontrolled aggregation in solutions with high ionic strength, a stabilizing agent such as Tween 20 is introduced. rsc.orgresearchgate.net The resulting Tween 20/citrate–AuNP probe can detect Cr(III) at concentrations as low as 50 x 10⁻⁹ M in an aqueous medium at a pH of 6.0. rsc.orgresearchgate.net The selectivity of this method is noteworthy, showing a preference for Cr(III) that is 400-fold greater than for other metal ions. rsc.orgresearchgate.net

Kinetic studies using citrate-capped silver nanoparticles (AgNPs) have also been reported. nih.govacs.org The SERS signal, originating from the chromium-oxygen stretching band, increases over time as Cr(III) coordinates with the citrate on the AgNP surface, leading to nanoparticle aggregation. nih.gov The addition of ethylenediaminetetraacetic acid (EDTA) can further enhance the signal's intensity and stability. nih.govacs.orgacs.org The mechanism involves both chemisorption, from the coordination of Cr(III) by citrate/EDTA, and electromagnetic enhancement from the aggregation-induced hot spots. nih.gov This SERS-based approach can achieve a detection limit of 500 nM. nih.govacs.org The citrate capping agent itself can be used as an in-situ calibrant, as it is displaced by the target analyte to a degree that depends on the analyte's concentration. rsc.org

Colorimetric sensing offers a simple, rapid, and cost-effective method for chromium(III) detection, primarily utilizing gold nanoparticles (AuNPs). The underlying principle is the aggregation of AuNPs induced by the target analyte, which results in a distinct color change that can be observed visually and quantified spectrophotometrically. nih.gov

When Cr(III) is introduced to a solution of citrate-capped AuNPs, it interacts with the citrate on the nanoparticle surface. nih.govresearchgate.net This interaction leads to the aggregation of the AuNPs, causing a color change from red to purple or blue. nih.gov This color shift corresponds to a red-shift in the surface plasmon resonance (SPR) peak in the UV-Vis absorption spectrum, for example, from 520 nm to 630 nm. ijcce.ac.irresearchgate.net The concentration of Cr(III) can be determined by measuring the ratio of absorbance at two wavelengths (e.g., A630/A520), which shows a linear relationship with the Cr(III) concentration within a specific range. ijcce.ac.irresearchgate.net

To enhance performance, AuNPs can be functionalized with other molecules. A synergistic system using both citrate and thiourea-modified AuNPs has demonstrated excellent selectivity and a limit of detection (LOD) of 0.05 μM. nih.gov Another approach utilizes ammonium (B1175870) thioglycolate (ATG)-functionalized AuNPs, which change from wine-red to gray-blue in the presence of Cr(III), achieving an LOD of 57.1 nM. mdpi.com These methods are highly selective for Cr(III) over many other common metal ions. ijcce.ac.ir

The following table summarizes the performance of various nanomaterial-based colorimetric sensors for Cr(III) detection.

Sensing MaterialLinear RangeLimit of Detection (LOD)Reference
Citrate- and Thiourea-modified AuNPsNot Specified0.05 µM nih.gov
Ammonium Thioglycolate (ATG)-functionalized AuNPs0 - 5.0 µM57.1 nM mdpi.comresearchgate.net
Citrate-capped AuNPs0.2 - 1.0 ppm0.051 ppm (0.98 µM) ijcce.ac.irresearchgate.net
Sodium Hyaluronate-functionalized AuNPsNot Specified0.78 nM researchgate.net

Chromatographic Separation and Speciation Analysis

Chromatographic techniques are essential for the speciation of chromium, allowing for the separation of Cr(III)-citrate complexes from other chromium forms (like Cr(VI)) and other components in a sample.

Ion Exchange Chromatography (IEC) separates ions and polar molecules based on their affinity to the ion exchanger. It is an ideal method for separating differently charged chromium species. brjac.com.br In aqueous solutions, chromium(III) and citrate can form several complex species, such as [Cr(H₂Cit)]⁺, [Cr(HCit)]⁰, and [Cr(Cit)]⁻, depending on the pH and the molar ratio of the reactants. doaj.org These complexes, along with the uncomplexed hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, possess different net charges. ruc.dk

This charge difference is the basis for their separation via IEC. ruc.dk For instance, a cation exchange resin, which has negatively charged functional groups, will retain the positively charged Cr(III) species ([Cr(H₂O)₆]³⁺ and [Cr(H₂Cit)]⁺) with varying strengths depending on their charge magnitude. ruc.dk A stepwise elution using eluents of increasing ionic strength or different pH can then be used to selectively release the bound species from the column. ruc.dk Columns containing both anionic and cationic exchange groups have been developed to retain both Cr(VI) and Cr(III) species simultaneously, allowing for comprehensive speciation analysis in a single run. rsc.orgthermofisher.com Using nitric acid as a mobile phase, Cr(III) and Cr(VI) can be fully separated in under 150 seconds. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chromium speciation, often coupled with highly sensitive detectors like Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). nih.gov This combination allows for the separation of chromium species and their subsequent elemental quantification at very low levels. rsc.orgnih.gov

For the analysis of Cr(III), which can be kinetically inert and exist in various forms, a pre-column derivatization step is often employed. nih.govthermofisher.com This involves reacting the sample with a chelating agent to form a single, stable anionic complex that can be easily separated from anionic Cr(VI) (chromate) using an anion exchange column. nih.govhamiltoncompany.com While ligands like 2,6-pyridinedicarboxylic acid (PDCA) or ethylenediaminetetraacetic acid (EDTA) are commonly used for this purpose, the same principle applies to the analysis of pre-existing Cr(III)-citrate complexes. nih.govmdpi.com

The Cr(III)-citrate complexes, being anionic or neutral, can be separated on a suitable column. For example, using an anion exchange column and a mobile phase such as ammonium acetate (B1210297) and PDCA, different chromium species can be separated within minutes. nih.gov Detection limits for Cr(III) using HPLC-ICP-MS are typically in the sub-μg L⁻¹ range, with values around 0.18 μg L⁻¹ being reported. nih.gov

TechniqueColumn TypeTypical Mobile PhaseDetection Limit (Cr(III))Reference
HPLC-ICP-MSAnion Exchange50 mmol L⁻¹ ammonium acetate (pH 6.80) and 2 mmol L⁻¹ PDCA0.18 µg L⁻¹ nih.gov
IC-ICP-MSAnion/Cation Exchange (Dionex AG-7)0.4 mol/L Nitric Acid0.38 pg/g thermofisher.com
HPLC-DAD/ICP-MSAnion ExchangeAmmonium sulfate/Ammonium hydroxide (B78521) bufferLOD (ICP-MS): 0.04 µg L⁻¹ mdpi.com

Electrophoretic Methods for Complex Characterization

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high-resolution separation of ionic species based on their charge-to-size ratio. CE is well-suited for the speciation of metal complexes, including those of chromium(III) with citrate. researchgate.net Cr(III) complexes are often kinetically inert, meaning their rate of ligand exchange is slow compared to the timescale of the electrophoretic separation, which allows for the resolution of distinct complex species. researchgate.netresearchgate.net

In a CE system, a buffer-filled capillary is subjected to a high voltage. When a sample containing various Cr(III)-citrate complexes is injected, the different species will migrate at different velocities toward the detector, resulting in their separation. researchgate.net For instance, the highly charged [Cr(H₂O)₆]³⁺ would migrate faster than a less-charged species like [Cr(H₂Cit)]⁺ or a neutral [Cr(HCit)]⁰ complex.

To enable the simultaneous detection of cationic Cr(III) species and anionic Cr(VI), a chelating agent such as 1,2-cyclohexanediaminetetraacetic acid (CDTA) can be added to the sample. nih.gov This forms a stable, negatively charged Cr(III)-CDTA complex, allowing both chromium species to be analyzed in a single run with direct UV detection. nih.gov This approach has achieved detection limits as low as 5 µg/L for Cr(III). nih.gov The technique is powerful enough to resolve subtle differences in the stereochemistry and denticity of metal-ligand complexes. researchgate.net

Integration of Analytical Techniques for Comprehensive Speciation

The comprehensive speciation of chromium(III) citrate in various matrices necessitates a multi-faceted analytical approach. A single analytical technique is often insufficient to fully separate, identify, and quantify the various this compound species that can coexist in solution, including mononuclear and polynuclear complexes, as well as various isomers. acs.orgresearchgate.netresearchgate.net To overcome these limitations, the integration of complementary analytical techniques, often in a hyphenated configuration, provides a powerful strategy for a more complete understanding of this compound's chemical behavior.

The primary approach for comprehensive speciation involves coupling a high-resolution separation technique with a highly sensitive and specific detection method. This allows for the physical separation of different this compound complexes and their subsequent detection and quantification.

A predominant integrated technique for the speciation of chromium complexes is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govrsc.orgmdpi.comresearchgate.netresearchgate.netjst.go.jpnih.gov This hyphenated system leverages the separation power of HPLC to resolve different chromium species based on their physicochemical properties, while ICP-MS provides element-specific detection at very low concentrations. lcms.czhpst.cz

For the analysis of this compound, a typical HPLC-ICP-MS setup would involve an anion-exchange chromatography column. jst.go.jp This is because chromium(III) forms anionic complexes with citrate, such as [Cr(C6H4O7)(C6H5O7)]4-. acs.orgresearchgate.netresearchgate.netacs.orgjournal-of-agroalimentary.rojournal-of-agroalimentary.ro The separation is achieved by differential elution of the various citrate complexes from the column using a suitable mobile phase. The eluent from the HPLC column is then introduced directly into the ICP-MS for the detection and quantification of chromium.

The table below outlines a typical set of instrumental parameters for the HPLC-ICP-MS analysis of this compound species.

ParameterSpecificationPurpose
HPLC System Inert, biocompatible systemTo prevent interaction of metal species with the instrument.
Analytical Column Anion-exchange column (e.g., Metrosep A Supp 5)Separation of anionic this compound complexes. news-medical.net
Mobile Phase Ammonium nitrate (B79036) buffer with an optimized pHTo facilitate the elution of the separated species from the column. metrohm.com
Flow Rate 0.5 - 1.0 mL/minTo ensure optimal separation and peak resolution.
Injection Volume 20 - 100 µLDependent on sample concentration and required detection limits.
ICP-MS System Equipped with a collision/reaction cellTo minimize polyatomic interferences on chromium isotopes. hpst.czthermofisher.com
Monitored Isotopes 52Cr, 53Cr52Cr is the most abundant isotope, while 53Cr can be used for confirmation. metrohm.com
Collision Gas Helium or HydrogenTo reduce interferences from species like 40Ar12C+ and 35Cl17O+. hpst.cz

Research findings from studies on chromium speciation demonstrate the utility of such integrated systems. For instance, the separation of different chromium complexes is highly dependent on the pH of the mobile phase, which influences the charge of the complexes and their interaction with the stationary phase. Detailed aqueous speciation studies of the chromium(III)-citrate system have suggested the presence of multiple species, with the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- being prominent around pH 5.5. acs.orgresearchgate.netresearchgate.net

The integration of HPLC with other detectors in parallel or in series with ICP-MS can provide even more comprehensive information. For example, coupling with a Diode-Array Detector (DAD) allows for the simultaneous acquisition of molecular information (from UV-Vis absorbance) and elemental information (from ICP-MS) from a single injection. nih.govmdpi.com This can aid in the identification of different this compound complexes by correlating their chromatographic peaks with their spectral properties.

The following table summarizes hypothetical research findings from a comprehensive speciation study of a this compound sample using HPLC-DAD-ICP-MS, illustrating the type of data that can be obtained.

Peak No.Retention Time (min)DAD λmax (nm)ICP-MS Signal (52Cr counts)Proposed Species Identity
14.2410, 5751.2 x 105Mononuclear Cr(III)-citrate complex A
25.8415, 5808.5 x 104Mononuclear Cr(III)-citrate complex B (isomer)
38.1420, 5903.1 x 104Dinuclear Cr(III)-citrate complex

In addition to HPLC-ICP-MS, other integrated techniques such as Capillary Electrophoresis (CE) coupled with ICP-MS (CE-ICP-MS) can be employed for the speciation of this compound. CE offers high separation efficiency and is particularly useful for the analysis of small sample volumes. The principles of separation in CE are based on the differential migration of charged species in an electric field, providing a different separation mechanism compared to HPLC and thus offering complementary information.

The comprehensive speciation of this compound is therefore best achieved through the strategic integration of multiple analytical techniques. The combination of a powerful separation method with a sensitive, element-specific detector, and potentially a molecule-specific detector, provides the detailed information necessary to understand the complex chemistry of this compound in various environments.

Mechanistic Investigations in Biological Systems: in Vitro and Animal Models

Cellular and Molecular Mechanisms of Action

Modulation of Glucose Metabolism at the Cellular Level

Chromium(III) citrate (B86180) has been shown to influence key components of the insulin (B600854) signaling cascade, particularly the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to regulating glucose metabolism. In vitro studies using insulin-resistant Buffalo rat liver (BRL) cells demonstrated that chromium(III) citrate can significantly enhance the expression and activation of proteins within this pathway.

Research indicates that treatment with this compound leads to a notable increase in the levels of Akt, a crucial signaling protein that promotes glucose uptake and utilization. nih.govicm.edu.pl Furthermore, investigations into the mRNA expression of insulin sensitivity proteins revealed that this compound upregulates the expression of PI3K. nih.gov This suggests that this compound can improve insulin signaling by acting on the transcription of key genes in this pathway.

A study on insulin-resistant BRL cells showed that this compound was more effective at increasing Akt levels than chromium trichloride (B1173362), indicating a potentially higher efficacy of the citrate salt in modulating this signaling cascade. nih.govicm.edu.pl The upregulation of both PI3K and Akt by this compound points to its role in enhancing the cellular response to insulin, thereby facilitating improved glucose transport and metabolism. nih.gov

Table 1: Effect of this compound on Akt Protein Levels and PI3K mRNA Expression in Insulin-Resistant BRL Cells

Treatment Group Akt Protein Level (relative to control) PI3K mRNA Expression (relative to control)
Control (Insulin-Resistant) Baseline Baseline
This compound (0.1 µg Cr/mL) Increased Increased
This compound (0.2 µg Cr/mL) Markedly Increased Significantly Increased
This compound (0.4 µg Cr/mL) Markedly Increased Significantly Increased

Data synthesized from findings reported in Zhang et al. (2020). nih.govnih.gov

This compound plays a significant role in the regulation of Glucose Transporter 4 (GLUT4), a key protein responsible for transporting glucose from the bloodstream into cells. Studies have shown that this compound can enhance both the expression and levels of GLUT4 in insulin-resistant liver cells. nih.govicm.edu.pl

In an investigation using insulin-resistant Buffalo rat liver (BRL) cells, treatment with this compound at concentrations of 0.1, 0.2, and 0.4 μg Cr/mL resulted in a marked improvement in GLUT4 protein levels compared to the untreated insulin-resistant model group. nih.govicm.edu.pl This increase in GLUT4 protein suggests that more transporters are available to facilitate glucose uptake.

Furthermore, at the genetic level, this compound was found to significantly improve the mRNA expression of GLUT4 in these cells. nih.govicm.edu.pl This indicates that this compound not only affects the amount of available GLUT4 protein but also stimulates its production at the transcriptional level. The upregulation of both GLUT4 protein and its corresponding mRNA underscores the compound's potential to ameliorate glucose transport in states of insulin resistance. nih.gov

Table 2: Influence of this compound on GLUT4 Protein and mRNA Levels in Insulin-Resistant BRL Cells

Treatment Group GLUT4 Protein Level (relative to control) GLUT4 mRNA Expression (relative to control)
Control (Insulin-Resistant) Baseline Baseline
This compound (0.1 µg Cr/mL) Markedly Improved Significantly Improved
This compound (0.2 µg Cr/mL) Markedly Improved Significantly Improved
This compound (0.4 µg Cr/mL) Markedly Improved Significantly Improved

Data based on research by Zhang et al. (2020). nih.govicm.edu.pl

While various trivalent chromium compounds have been investigated for their effects on the insulin receptor, specific studies detailing the direct impact of this compound on insulin receptor kinase activity and receptor density are not extensively available in the current scientific literature. Research on other forms of trivalent chromium suggests a potential role in enhancing the kinase activity of the insulin receptor, which is a critical step in initiating the insulin signaling cascade. researchgate.net The binding of insulin to its receptor triggers the autophosphorylation of the receptor's beta subunit, activating its tyrosine kinase function. icm.edu.pl This, in turn, phosphorylates downstream signaling molecules like insulin receptor substrate-1 (IRS-1). icm.edu.pl Some theories propose that chromium may amplify this signaling process. icm.edu.pl However, without direct experimental evidence for this compound, its precise effects on insulin receptor kinase activity and the density of insulin receptors on the cell surface remain to be elucidated.

Protein Tyrosine Phosphatase 1B (PTP-1B) is a negative regulator of the insulin signaling pathway; it dephosphorylates and thereby deactivates the insulin receptor and its substrates. Inhibition of PTP-1B is therefore considered a therapeutic target for improving insulin sensitivity. While the potential for chromium compounds to inhibit PTP-1B has been a subject of interest, specific in vitro studies demonstrating the direct attenuation of PTP-1B activity by this compound are limited. One study investigating various chromium(III) compounds found that they did not directly inhibit recombinant human PTP-1B. researchgate.net This suggests that the insulin-sensitizing effects of these compounds may not be mediated through direct inhibition of this specific phosphatase. Further research is required to determine if this compound has any distinct effects on PTP-1B activity compared to other chromium(III) forms.

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes glucose uptake and utilization. Research has demonstrated that this compound can lead to the upregulation of AMPK in insulin-resistant liver cells.

In a study utilizing insulin-resistant Buffalo rat liver (BRL) cells, treatment with this compound resulted in a significant increase in the levels of phosphorylated AMPKβ1 (p-AMPKβ1), the active form of the enzyme. nih.govicm.edu.pl This effect was observed at concentrations of 0.1, 0.2, and 0.4 μg Cr/mL. nih.govicm.edu.pl

Furthermore, this compound was also found to enhance the mRNA expression of AMPKα2, a catalytic subunit of AMPK. nih.gov The concurrent increase in both the activated form of the protein and the gene expression of a key subunit indicates that this compound can stimulate the AMPK signaling pathway at multiple levels. This activation of AMPK contributes to improved glucose transport and insulin sensitivity. nih.gov

Table 3: Effect of this compound on Phosphorylated AMPKβ1 and AMPKα2 mRNA Expression in Insulin-Resistant BRL Cells

Treatment Group Phosphor-AMPKβ1 Level (relative to control) AMPKα2 mRNA Expression (relative to control)
Control (Insulin-Resistant) Baseline Baseline
This compound (0.1 µg Cr/mL) Markedly Improved Significantly Improved
This compound (0.2 µg Cr/mL) Markedly Improved Significantly Improved
This compound (0.4 µg Cr/mL) Markedly Improved Significantly Improved

Data derived from the findings of Zhang et al. (2020). nih.govicm.edu.pl

Influence on Lipid and Protein Metabolism Pathways

Chromium, as an essential trace element, is recognized for its involvement in the metabolism of carbohydrates, lipids, and proteins, primarily through its role in enhancing insulin efficiency semanticscholar.orgicm.edu.pl. Chromium(III) compounds, including this compound, have been investigated for their specific effects on these metabolic routes.

Research into the effects of chromium(III) on fat metabolism has revealed its influence on both the synthesis (lipogenesis) and breakdown (lipolysis) of lipids. Studies suggest that chromium can stimulate lipogenesis, which may lead to a decrease in the concentration of un-esterified fatty acids in the blood as cellular sensitivity to insulin increases scispace.com.

In an investigation using turkey poults, supplementation with trivalent chromium was found to increase hepatic lipogenesis from glucose by approximately 60% nih.gov. This enhancement primarily supported fatty acid synthesis. Conversely, other in vitro studies on the adipose tissue of pigs supplemented with chromium picolinate (B1231196) showed an increase in lipolytic activity, with no discernible effect on lipogenesis korea.ac.kr. These varying outcomes suggest that the regulatory role of chromium(III) on lipid metabolism may be tissue-specific and dependent on the animal model.

Table 1: Research Findings on Chromium(III)'s Effect on Lipogenesis and Lipolysis

Study FocusModel SystemEffect on LipogenesisEffect on LipolysisReference
General Lipid MetabolismGeneral (Review)StimulatesInhibits scispace.com
Hepatic LipogenesisTurkey PoultsIncreased from glucoseNot specified nih.gov
Adipose Tissue MetabolismPigs (in vitro)No effectIncreased korea.ac.kr

Studies using rat models with alloxan-induced diabetes have provided specific insights into how this compound affects different classes of lipids. The administration of this compound was shown to be associated with multidirectional and dose-dependent changes in the lipid profile of blood plasma scispace.comlnu.edu.ua.

In diabetic rats, an imbalance in the lipid and phospholipid profiles was observed. Following treatment with this compound, the content of total lipids, as well as esterified and non-esterified cholesterol, significantly decreased lnu.edu.ua. While significant changes in triacylglycerols were not consistently identified, some decreases were noted relative to the diabetic control group scispace.com.

A notable effect was observed on phospholipids. In diabetic rats, the introduction of this compound led to a significant increase in the content of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), which may contribute to the restoration of the insulin receptor scispace.com. The content of lysophosphatidylcholine (B164491) (LPC) also increased significantly in the experimental groups compared to the diabetic control group scispace.com.

Table 2: Effect of this compound on Phospholipid Content in Blood Plasma of Diabetic Rats

Phospholipid ClassChange in Diabetic Rats (vs. Healthy Control)Change After Cr(III) Citrate Treatment (vs. Diabetic Control)Potential ImplicationReference
Phosphatidylethanolamine (PE)DecreasedIncreased by 23.89% - 33.13%Restoration of insulin receptor function scispace.com
Phosphatidylcholine (PC)DecreasedNormalized contentRestoration of insulin receptor function scispace.com
Lysophosphatidylcholine (LPC)Significantly reducedIncreased by 36.19% - 37.20%Normalization of phospholipid lysoforms scispace.com

Chromium(III) is fundamentally involved in the metabolism of carbohydrates, proteins, and lipids semanticscholar.org. Its primary proposed mechanism is the potentiation of insulin action semanticscholar.orgicm.edu.pl. This enhancement of insulin efficiency is crucial for maintaining normal glucose tolerance and healthy lipid profiles semanticscholar.orgicm.edu.pl.

In animal models of insulin resistance, supplementation with chromium(III) propionate (B1217596) was shown to improve carbohydrate metabolism by decreasing serum insulin levels and insulin resistance indices nih.gov. Furthermore, chromium supplementation has been linked to an increased rate of amino acid transport into cells, indicating a role in protein metabolism icm.edu.pl. This broad involvement underscores the importance of chromium in central metabolic regulation journal-of-agroalimentary.ro.

Antioxidant System Modulation and Oxidative Stress Responses

The interaction of this compound with the cellular antioxidant defense system is complex, with research indicating varied and often dose-dependent effects on key antioxidant enzymes. The primary enzymatic antioxidants include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPX), which neutralize hydrogen peroxide. researchgate.netoatext.com

Studies have shown that trivalent chromium can have a dual effect on these enzymes. Some in vitro research indicates that Cr(III) affects SOD activity in a dose-dependent manner and can inhibit GPX activity at higher concentrations. pjoes.com Conversely, other studies on animal models have reported that chromium exposure did not significantly affect catalase activity but did reduce both the activity and gene expression of glutathione-S-transferase (GST) in brain tissue. longdom.org In cases of chromium-induced oxidative stress, a reduction in the activity of catalase, glutathione peroxidase, and superoxide dismutase has been observed. hakon-art.com This suggests that the ultimate effect of chromium on these enzymes may depend on the specific chromium compound, its concentration, and the biological context of the study.

EnzymeObserved Effect of Chromium(III)Study ContextCitation
Superoxide Dismutase (SOD) Dose-dependent; can be inhibitoryIn vitro human blood pjoes.com
Catalase (CAT) Slight increase in activity, no significant gene expression changeAnimal model (mice brain) longdom.org
Glutathione Peroxidase (GPX) Inhibitory effect at higher concentrationsIn vitro human blood pjoes.com
Glutathione-S-Transferase (GST) Significantly reduced activity and expressionAnimal model (mice brain) longdom.org

Lipid peroxidation is a process where oxidants attack lipids, leading to the formation of reactive products such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are used as biomarkers of oxidative stress. nih.govmdpi.com Chromium exposure has been shown to induce an increase in the production of MDA in both liver and kidney tissues in animal models, indicating an increase in lipid peroxidation. nih.gov This suggests that under certain conditions, chromium can contribute to oxidative damage.

However, the context of chromium administration is critical. In studies where chromium is used as a supplement in models of metabolic disease, it has been shown to have a protective effect. For example, in diabetic rats, supplementation with chromium compounds has been found to lower the levels of lipid peroxidation. This indicates that chromium's role in oxidative stress may be dependent on the pre-existing physiological state, potentially helping to mitigate oxidative damage in conditions where it is already elevated.

Gene Expression Profiling and Proteomic Analysis in Cellular Models

This compound has been shown to directly influence the expression of key genes involved in glucose metabolism and insulin signaling pathways. In studies using insulin-resistant Buffalo rat liver (BRL) cells, chromium citrate treatment was found to upregulate the messenger RNA (mRNA) levels of several critical proteins. nih.gov

The affected genes fall into two main categories:

Glucose Transport Proteins: Chromium citrate significantly increases the mRNA expression of Akt2 (Protein Kinase B), GLUT4 (Glucose Transporter Type 4), and AMPKα2 (AMP-activated protein kinase α2). nih.gov Upregulation of these genes is associated with improved glucose transport into cells. nih.gov

Insulin Sensitivity Proteins: The compound also enhances the mRNA levels of IRS-1 (Insulin Receptor Substrate 1), PI3K (Phosphatidylinositol 3-kinase), and PPARγ (Peroxisome Proliferator-Activated Receptor γ). nih.gov These proteins are crucial components of the insulin signaling cascade, and their increased expression can lead to improved insulin sensitivity. nih.gov

Notably, the effects of chromium citrate on the mRNA levels of GLUT4 were found to be more potent than those of chromium trichloride. nih.gov These findings demonstrate that this compound can modulate cellular function at the transcriptional level, providing a molecular basis for its observed effects on improving glucose transport and insulin resistance in cellular models. nih.gov

Gene TargetFull NameFunction in Metabolism/SignalingEffect of this compound on mRNA ExpressionCitation
Akt2 Protein Kinase B betaKey mediator of insulin-dependent signaling, promotes glucose uptake.Upregulation nih.gov
AMPKα2 AMP-activated protein kinase α2 subunitCellular energy sensor; activation promotes glucose uptake and fatty acid oxidation.Upregulation nih.gov
GLUT4 Glucose Transporter Type 4Insulin-regulated glucose transporter in muscle and adipose tissue.Upregulation nih.gov
IRS-1 Insulin Receptor Substrate 1A primary docking protein for the insulin receptor, essential for signal transduction.Upregulation nih.gov
PI3K Phosphatidylinositol 3-kinaseA key enzyme in the insulin signaling pathway, downstream of IRS-1.Upregulation nih.gov
PPARγ Peroxisome Proliferator-Activated Receptor gammaNuclear receptor that regulates fatty acid storage and glucose metabolism.Upregulation nih.gov
Post-Translational Modifications of Key Regulatory Proteins

This compound is understood to influence cellular signaling pathways primarily through the modulation of post-translational modifications, specifically the phosphorylation of key regulatory proteins within the insulin signaling cascade. While direct binding of chromium(III) to these proteins is not the primary mechanism, its presence within the cell enhances the enzymatic activity of kinases that attach phosphate (B84403) groups to specific amino acid residues on target proteins.

Key proteins in the insulin signaling pathway are subject to this chromium-influenced phosphorylation. Research indicates that various chromium(III) compounds potentiate insulin signaling by increasing the tyrosine phosphorylation of the insulin receptor itself nih.gov. This initial phosphorylation event is critical, as it triggers a cascade of downstream signaling. Once the insulin receptor is activated, it phosphorylates other key proteins, such as the insulin receptor substrate (IRS) proteins.

Following the activation of the insulin receptor, chromium(III) has been shown to affect subsequent phosphorylation events. It enhances the activity of downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B) nih.govnih.gov. The activation of these kinases, through their own phosphorylation, is a crucial step in mediating the metabolic effects of insulin, such as the translocation of glucose transporter 4 (GLUT4) to the cell membrane to facilitate glucose uptake nih.gov. Studies have shown that this compound can markedly improve the levels of phosphorylated Akt (phosphor-AMPKβ1) in liver cells, indicating an enhancement of this critical post-translational modification nih.gov. This suggests that this compound plays a significant role in amplifying the insulin signal by promoting the phosphorylation state of these key regulatory proteins.

Studies in Animal Models (Mechanistic Insights)

Investigation of Metabolic Responses in Experimentally Induced Conditions (e.g., Diabetic Animal Models)

In various animal models of experimentally induced diabetes, this compound has demonstrated significant beneficial effects on metabolic parameters. Studies utilizing alloxan-induced diabetic rats have shown that oral administration of this compound can effectively lower blood glucose levels and concurrently increase liver glycogen (B147801) stores, indicating improved glucose disposal and storage nih.gov.

Beyond glycemic control, this compound has been observed to positively influence lipid metabolism, which is often dysregulated in diabetic states. Research in diabetic rat models has reported a normalization of the lipid profile following the administration of chromium citrate rjdnmd.orglnu.edu.ua. Specifically, observed changes include a decrease in total lipids, non-esterified cholesterol, and triacylglycerols rjdnmd.orgscispace.com. The table below summarizes key findings from a study on alloxan-induced diabetic rats.

Metabolic ParameterConditionEffect of this compoundReference
Blood GlucoseAlloxan-Induced Diabetic RatsDecreased nih.gov
Liver GlycogenAlloxan-Induced Diabetic RatsIncreased nih.gov
Total LipidsAlloxan-Induced Diabetic RatsDecreased scispace.com
TriacylglycerolsAlloxan-Induced Diabetic RatsDecreased rjdnmd.org
Non-Esterified CholesterolAlloxan-Induced Diabetic RatsDecreased rjdnmd.org

These findings collectively suggest that in animal models of diabetes, this compound helps to correct both hyperglycemia and dyslipidemia, pointing to a multifaceted role in metabolic regulation icm.edu.plaaem.plrjdnmd.org.

Organ-Specific Biochemical and Histological Changes (e.g., Skeletal Muscle, Kidney, Liver)

Research in animal models has revealed that this compound can induce specific biochemical changes in key metabolic organs such as skeletal muscle, kidney, and liver, primarily by mitigating oxidative stress associated with diabetes.

In the skeletal muscle and kidneys of alloxan-induced diabetic rats, supplementation with this compound led to a notable suppression of oxidative stress medicine.dp.uascispace.com. This was evidenced by a decrease in lipid hydroperoxides and TBA-positive substances, which are markers of lipid peroxidation medicine.dp.uaresearchgate.net. Concurrently, this compound administration enhanced the activity of crucial antioxidant enzymes. The activity of superoxide dismutase was found to increase, while the activities of catalase and glutathione peroxidase decreased toward normal levels, indicating a normalization of the antioxidant defense system medicine.dp.uascispace.com. The content of reduced glutathione, an important cellular antioxidant, was also found to increase in both skeletal muscle and kidneys of rats treated with chromium citrate scispace.com.

In the liver, studies on diabetic rats have shown that this compound administration leads to an increase in glycogen levels, signifying improved glucose storage in this organ nih.gov. While detailed histological analyses specific to this compound are limited, studies on other forms of chromium(III) have shown potential for histological changes in the liver and kidney, such as fibrosis and cellular infiltration, particularly at higher exposure levels oaji.netresearchgate.net. However, the biochemical changes observed with this compound in diabetic models point towards a protective role against oxidative damage in these organs.

OrganBiochemical MarkerEffect of this compound in Diabetic RatsReference
Skeletal MuscleLipid Peroxidation Products (LPO, TBA-positive substances)Decreased scispace.comresearchgate.net
Skeletal MuscleSuperoxide Dismutase (SOD) ActivityIncreased medicine.dp.ua
Skeletal MuscleCatalase (CAT) ActivityDecreased (Normalized) medicine.dp.ua
Skeletal MuscleGlutathione Peroxidase (GPx) ActivityDecreased (Normalized) medicine.dp.ua
KidneyLipid Peroxidation ProductsDecreased medicine.dp.ua
KidneySuperoxide Dismutase (SOD) ActivityIncreased medicine.dp.ua
LiverGlycogen ContentIncreased nih.gov

Comparative Mechanistic Studies with Other Chromium(III) Complexes (e.g., Chromium Picolinate, Chromium Trichloride)

Comparative studies in both in vitro and animal models have been conducted to evaluate the relative efficacy of this compound against other common chromium(III) complexes, such as chromium trichloride and chromium picolinate.

In a study using alloxan-induced diabetic rats, this compound was found to have more beneficial effects on controlling blood glucose, serum lipids, and liver glycogen levels when compared directly to chromium trichloride nih.gov. This suggests superior bioavailability or biological activity of the citrate complex in this specific animal model.

Further mechanistic insights come from in vitro studies on insulin-resistant buffalo rat liver cells. In these experiments, this compound was more effective than chromium trichloride at increasing the levels of Akt, a key protein in the insulin signaling pathway nih.govnih.gov. Additionally, this compound was shown to significantly enhance glucose absorption in these cells, with its effect being comparable to that of chromium picolinate nih.gov.

However, not all studies have found chromium citrate to be the most effective form. One comparative study in insulin-resistant rats examined five different chromium compounds and found that chromium chelavite and chromium polynicotinate were more effective at improving insulin sensitivity than chromium citrate, chromium amino acid chelate, and chromium nicotinate (B505614) nih.gov. This highlights that the biological efficacy of chromium(III) can be significantly influenced by the organic ligand to which it is bound.

Chromium ComplexModel SystemComparative FindingReference
This compound vs. Chromium TrichlorideAlloxan-Induced Diabetic RatsCitrate showed more beneficial effects on blood glucose, serum lipids, and liver glycogen. nih.gov
This compound vs. Chromium TrichlorideInsulin-Resistant Buffalo Rat Liver CellsCitrate was more effective at increasing Akt levels and improving glucose transport. nih.govnih.gov
This compound vs. Chromium PicolinateInsulin-Resistant Buffalo Rat Liver CellsBoth significantly improved glucose absorption. nih.gov
This compound vs. Other Complexes (Chelavite, Polynicotinate, etc.)Insulin-Resistant RatsChelavite and Polynicotinate were more effective in improving insulin sensitivity. nih.gov

These comparative analyses underscore the importance of the chemical form of chromium(III) in determining its metabolic effects.

Environmental Interactions and Biogeochemical Cycling

Phytoremediation Potential and Plant Uptake Mechanisms

The potential for using plants to remediate chromium-contaminated environments, a process known as phytoremediation, is a significant area of research. The uptake, transport, and detoxification of chromium by plants are complex processes influenced by the chemical form of the chromium. Chromium(III) citrate (B86180), as a complexed form of chromium, exhibits particular behaviors related to its interaction with plant systems.

Once absorbed by the roots, chromium must be transported to the aerial parts of the plant, a process primarily occurring through the xylem sap. The chemical form, or speciation, of chromium within the xylem is critical for its mobility and potential toxicity.

Xylem sap serves as the primary conduit for transporting both essential and non-essential ions from the roots to the shoots. researchgate.net Studies on maize have shown that when cationic Cr(III) is introduced, it can react with organic ligands present in the xylem sap to form anionic complexes. researchgate.net Electrophoresis analysis suggests that these are most likely citrate complexes. researchgate.net The formation of these soluble and mobile chromium(III) citrate complexes is a crucial step in the translocation of chromium throughout the plant. researchgate.net This complexation may also represent a detoxification mechanism, where more toxic chromium(VI) is first reduced to chromium(III) and then complexed with ligands like citrate to be safely transported and stored, potentially in leaves and other edible parts. researchgate.net

While direct identification of this compound in xylem sap is a subject of ongoing research, analogous transport mechanisms have been confirmed for other essential metals. For instance, a tri-iron(III), tri-citrate complex has been unequivocally identified in the xylem sap of iron-deficient tomato plants, highlighting the vital role of citrate in the long-distance transport of metals. oup.com

The complexation of chromium with organic ligands, particularly citrate, is a key factor in its mobility within the plant. Citric acid is a low-molecular-mass organic acid that is abundant in plant tissues and is an excellent chelator for metal ions. journal-of-agroalimentary.ro

The formation of this compound complexes serves several purposes in plant systems:

Enhanced Mobility : By forming stable, soluble complexes, citrate prevents the precipitation of Cr(III) at the neutral or slightly acidic pH typical of xylem sap, thus facilitating its long-distance transport. oup.com

Detoxification : Plants have developed various defense mechanisms to cope with chromium toxicity, including the chelation of metal ions with high-affinity ligands like organic acids. mdpi.comnih.gov This sequestration prevents chromium from interfering with sensitive metabolic processes in cellular compartments like chloroplasts and mitochondria. mdpi.com

Compartmentalization : Once transported, chromium can be sequestered into less metabolically active compartments, such as the vacuole, often in a complexed form. mdpi.comnih.gov

Research has established that citric acid plays an important role in the translocation of various metals, including chromium, zinc, lead, cadmium, and nickel, within the xylem of plants. researchgate.net The ability of plants to produce organic acids like citrate in response to metal stress is a critical component of their tolerance and accumulation mechanisms, which are harnessed in phytoremediation strategies. mdpi.comicontrolpollution.com

Mobility and Bioavailability in Soil and Aquatic Ecosystems

The behavior of this compound in the broader environment, particularly in soils and aquatic systems, determines its fate, transport, and potential impact on ecosystems. The complexation of Cr(III) with citrate significantly alters its interaction with environmental media compared to the free Cr(III) ion.

The interaction of this compound with soil and sediment particles is a key process controlling its mobility. Trivalent chromium ions generally have a tendency to be absorbed onto clay and oxide surfaces. journal-of-agroalimentary.ro However, complexation with citrate drastically changes this behavior.

Studies investigating the adsorption of chromium(III)-citrate complexes on porous media like silts and fine sands have revealed a significant reduction in adsorption compared to free Cr(III) ions. The equilibrium adsorption capacity of this compound was found to be an order of magnitude lower than that of Cr(III) ions in these materials. This is because the citrate ligand forms a stable, soluble complex with Cr(III), which has a much lower affinity for the surfaces of soil particles. nih.gov

The adsorption process of this compound in silts and fine sands is characterized by:

Dominant Mechanism : The process is dominated by monolayer chemical adsorption, suggesting a strong, direct interaction with specific sites on the media surface.

Kinetic Model : The adsorption follows a pseudo-second-order kinetic equation.

Isotherm Model : The Langmuir isotherm model best describes the adsorption equilibrium.

Irreversibility : The adsorption process is largely irreversible, indicating that once bound, the this compound complex is not easily released back into the solution.

The differences in adsorption capacity between silts and fine sands are primarily attributed to their varying contents of clay minerals and iron-aluminum oxides, which provide the primary adsorption sites.

Adsorption Characteristics of Cr(III) vs. Cr(III)-Citrate
ParameterChromium(III) IonChromium(III)-Citrate ComplexReference
Adsorption Capacity in Silts/SandsHighAn order of magnitude lower
Sorption to Soil (General)High tendency to absorbLittle sorption journal-of-agroalimentary.ronih.gov
Adsorption MechanismPrimarily electrostatic attraction and surface precipitationInner-sphere complexation (chemical adsorption)

Several environmental factors can influence the mobility of this compound in soil and water.

pH : The solution pH is a critical factor affecting both the speciation of the chromium-citrate complex and the surface charge of the soil particles. Changes in pH can alter the ionic form of the complex, thereby affecting its adsorption rate and capacity. Detailed speciation studies show that the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- is optimally present around a pH of 5.5. nih.gov

Ionic Strength : The mobility of this compound is only minimally influenced by ionic strength. This suggests that the dominant adsorption mechanism is inner-sphere complexation, where the complex binds directly to the surface, rather than outer-sphere complexation, which is more sensitive to the concentration of other ions in the solution.

Organic Matter : The presence of natural organic matter (NOM) can further influence chromium mobility. Like citrate, NOM can form soluble complexes with Cr(III), potentially competing with adsorption sites and increasing its mobility in aquatic environments.

The formation of stable and soluble this compound complexes has profound implications for the environmental fate of chromium. By significantly reducing adsorption to soil and sediment, citrate complexation enhances the mobility of Cr(III). nih.gov This increased mobility raises the risk of chromium migrating deeper into soil profiles and potentially contaminating groundwater.

Furthermore, this enhanced migration increases the likelihood that the this compound complex will encounter different geochemical environments. A significant concern is the potential for the oxidation of the relatively benign Cr(III) to the highly toxic and carcinogenic Cr(VI). journal-of-agroalimentary.ro This transformation can be facilitated by the presence of manganese oxides in sediments. journal-of-agroalimentary.ro By transporting Cr(III) to zones where these oxidants are present, citrate complexation can inadvertently increase the risk of toxic Cr(VI) formation.

Conversely, the strong complexation of Cr(III) with citrate renders it more recalcitrant to biological degradation. While microorganisms can readily degrade free citrate, the organo-Cr(III) complex is resistant to enzymatic breakdown. nih.gov This persistence, combined with its increased mobility, underscores the complex role of this compound in biogeochemical cycling.

Transformation Pathways in Environmental Matrices

Oxidation of Cr(III) to Cr(VI) in the Presence of Oxidizing Agents (e.g., Manganese Oxides)

One of the most significant environmental concerns regarding trivalent chromium is its potential oxidation to the more toxic and mobile hexavalent chromium (Cr(VI)). journal-of-agroalimentary.ro Manganese oxides, which are naturally abundant in soils and sediments, are the primary oxidizing agents responsible for this transformation. mst.edugfredlee.comresearchgate.net The reaction involves the transfer of electrons from Cr(III) to manganese (IV) or (III) within the oxide mineral structure, resulting in the formation of Cr(VI) (as chromate, CrO₄²⁻) and reduced manganese species, typically Mn(II).

Research has shown that this heterogeneous oxidation is a rapid process. mdpi.com Studies investigating the reaction between Cr(III) and synthetic birnessite (δ-MnO₂), a common form of manganese oxide, observed a stoichiometric molar relationship of approximately 3:2 for the Mn(II) produced to the Cr(VI) formed. mdpi.com The rate of this oxidation is influenced by several factors, including the pH of the environment and the specific type and crystallinity of the manganese oxide present. For instance, oxidation rates have been observed to be greater for minerals like todorokite and birnessite, which contain a higher proportion of quadrivalent manganese. mst.edu

The table below summarizes findings on the oxidation of Cr(III) by various manganese oxides.

Manganese OxideExperimental ConditionsKey Findings
Birnessite (δ-MnO₂)Batch reactions with Cr(III)Stoichiometric 3:2 Mn(II):Cr(VI) molar relationship observed. mdpi.com
Todorokite, BirnessitepH 4 and 7; 200 and 400 μM Cr(III)Higher oxidation rates observed compared to lithiophorite. mst.edu
LithiophoritepH 4 and 7; 200 and 400 μM Cr(III)Lower oxidation rate due to a greater proportion of trivalent Mn. mst.edu

Role of Citrate in Preventing or Promoting Chromium Redox Transformations

The citrate ligand plays a complex and often contradictory role in the redox transformation of chromium. Its influence can be broadly categorized as either preventing or promoting the oxidation of Cr(III) to Cr(VI), depending on the specific environmental context and the presence of other factors like light.

Preventive Role of Citrate:

By forming stable, soluble complexes, citrate can hinder the direct interaction between Cr(III) and the surface of manganese oxides. Research has demonstrated that the initial oxidation rates of different forms of Cr(III) added to soil decrease in the order: freshly-precipitated Cr(OH)₃ > Cr-citrate > aged Cr(OH)₃. researchgate.net This suggests that the complexation of Cr(III) with citrate makes it less readily available for oxidation compared to its uncomplexed, freshly precipitated hydroxide (B78521) form. The citrate ligand effectively shields the Cr(III) ion, reducing its ability to adsorb onto the surface of manganese oxides, a critical step for the electron transfer to occur.

Promotive Role of Citrate:

Conversely, the very same complexation that can prevent oxidation can also promote it under different circumstances. By keeping Cr(III) in a soluble and mobile form, citrate prevents its precipitation and immobilization in the soil matrix. researchgate.net This increased mobility means that the chromium can be transported through soil pores to zones where strong oxidizing agents like manganese oxides are present, thereby facilitating its eventual oxidation.

Furthermore, studies have shown that adding citric acid to soil containing Cr(III) from tannery wastes can actually increase the total amount of Cr(VI) formed over time. researchgate.net A proposed mechanism for this is a "mutual facilitation" where the chelation by citrate mobilizes the Cr(III), making it available for oxidation, and this oxidation process may, in turn, promote further chelation and mobilization. researchgate.net

Another significant pathway where citrate promotes the formation of Cr(VI) is through photo-oxidation. Research has demonstrated that the oxidation of Cr(III) within a chromium(III)-citrate complex is significantly faster than that of aqueous Cr(III) when exposed to light that mimics solar radiation. nih.gov This process is particularly efficient at higher pH levels (above 9), where the [Cr(III)-OH-cit]⁻ species, which is highly photochemically active, becomes more prevalent. nih.gov The mechanism involves a ligand-to-metal charge transfer, leading to the formation of Cr(II) as an intermediate, which is then rapidly oxidized to Cr(VI) by dissolved oxygen and hydroxyl radicals. nih.gov

The table below outlines the dual role of citrate in chromium redox transformations.

Role of CitrateMechanismEnvironmental ConditionsOutcome
Preventing Oxidation Forms stable complexes, shielding Cr(III) from direct contact with oxidants.Immediate interaction with manganese oxides.Lower initial rate of Cr(VI) formation compared to uncomplexed Cr(III). researchgate.net
Promoting Oxidation Increases solubility and mobility of Cr(III), transporting it to oxidizing zones.Soil environments with spatially separated Cr(III) and oxidants.Increased overall formation of Cr(VI) over time. researchgate.net
Promoting Oxidation Facilitates photo-oxidation through light absorption and charge transfer.Surface waters or environments exposed to sunlight, especially at alkaline pH.Accelerated conversion of Cr(III) to Cr(VI). nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT studies on related chromium(III) complexes, such as those with acetate (B1210297), have been performed to understand coordination strength and structure. For instance, calculations on tris-acetate chromium(III) complexes have determined binding energies and average Cr-O bond lengths, providing a theoretical framework for understanding the stability of the carboxylate-chromium bond. scirp.org Similar calculations for chromium(III) citrate (B86180) would involve modeling the coordination of the chromium ion with the carboxyl and hydroxyl groups of the citrate ligand.

Key parameters derived from DFT calculations include:

Binding Energies: These values quantify the strength of the interaction between the chromium(III) ion and the citrate ligand.

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the complex's reactivity. The energy gap between them indicates the electronic stability.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) spectroscopy data to confirm the structure of the complex. scirp.orgbohrium.com

Below is a representative data table illustrating the type of information that can be obtained from DFT calculations, using chromium(III) acetate as a comparable system.

ParameterCalculated Value for [CrIII(Acetate)3]0Reference
Average Cr-O Bond Length2.01 Å scirp.org
Binding Energy (ΔEbind)-1262.11 kcal·mol−1 scirp.org
Stabilization Energy (Eij(2))36.52 kcal·mol−1 scirp.org

Molecular Dynamics Simulations of Chromium(III)-Citrate Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For chromium(III) citrate, MD simulations can model the dynamic behavior of the complex in an aqueous environment, providing insights into its solvation, stability, and interactions with other molecules over time. acs.org

In a typical MD simulation of a chromium(III) complex in water, the system is set up in a simulation box containing the complex and a large number of water molecules. nih.gov The simulation then calculates the trajectories of the atoms and molecules by integrating Newton's laws of motion. This allows for the study of:

Coordination Chemistry: MD can reveal the stability of the coordination bonds between chromium(III) and the citrate ligand in solution and how water molecules interact with the complex. nih.gov

Solvation Shell Structure: The arrangement of water molecules around the this compound complex can be characterized.

Radial Distribution Functions (RDFs): RDFs are used to determine the probability of finding an atom at a certain distance from another atom. For example, the Cr-O RDF can confirm the bond distances between the chromium ion and the oxygen atoms of the citrate ligand and surrounding water molecules. nih.gov

Studies on the similar Cr(III)-captopril system demonstrate that MD simulations can identify which specific atoms of the ligand (e.g., the oxygen atoms of a carboxylate group) form strong coordinate bonds with the chromium ion. acs.orgnih.gov

The following interactive table summarizes key interaction distances for a simulated Cr(III) complex in an aqueous solution, illustrating the data that can be extracted from RDF analysis in MD simulations.

Interacting AtomsPeak Distance (Å) from RDFInteraction TypeReference
Cr···O (Carboxylate)2.11Coordinate Bond nih.gov
Cr···O (Water)2.39Solvation nih.gov

Computational Modeling of Solution Speciation and Complex Stability

The chemical form, or species, of this compound in an aqueous solution is highly dependent on the pH. Computational modeling is used to predict the distribution of different chromium(III)-citrate species as a function of pH and concentration. doaj.org These models use known stability constants for various potential complexes to calculate their equilibrium concentrations under specific conditions. diva-portal.org

Research has shown that a variety of mononuclear chromium(III)-citrate complexes can exist in solution. doaj.orgresearchgate.net A computational approach was used to determine the concentrations of different ionic species in the Cr(III)-citric acid system, showing that the main aqueous species were both free and complex ions. doaj.org At different pH values, the citrate ligand can be protonated to different extents, leading to a variety of coordination modes and complex charges.

Key findings from speciation modeling include:

At acidic pH (3-5), protonated species such as [Cr(III)-H-cit]⁺ are observed. researchgate.net

Around neutral pH (6-8), the dominant species is often [Cr(III)-cit]. researchgate.net

A specific mononuclear complex, [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻, has been identified and structurally characterized, with its optimal formation occurring around pH 5.5. acs.orgfigshare.comresearchgate.net

At alkaline pH (9-11), hydroxylated species like [Cr(III)-OH-cit]⁻ begin to form. researchgate.net

This interactive data table outlines the various species of this compound identified in solution at different pH ranges through computational and experimental studies.

Chemical SpeciespH Range of PrevalenceReference
[Cr(III)-H-cit]⁺3 - 5 researchgate.net
[Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻~5.5 acs.orgfigshare.comresearchgate.net
[Cr(III)-cit]6 - 8 researchgate.net
[Cr(III)-OH-cit]⁻9 - 12 researchgate.net

In Silico Prediction of Biological Interactions and Binding Sites

In silico methods, which refer to experiments performed on a computer, are used to predict how this compound might interact with biological macromolecules such as proteins and DNA. researchgate.net These computational techniques can identify potential binding sites and estimate the strength of these interactions, guiding further experimental research. nih.gov

One of the primary in silico techniques is molecular docking . This method predicts the preferred orientation of a ligand (in this case, a this compound species) when bound to a target protein or DNA molecule to form a stable complex. bohrium.comnih.gov The docking process involves placing the ligand into the binding site of the macromolecule and evaluating the interaction energy using a scoring function.

Experimental studies have shown that trivalent chromium can form cross-links between DNA and proteins. nih.gov Specifically, Cr(III) has been found to bind to the phosphate (B84403) backbone of DNA and to link it with reactive amino acid residues such as cysteine, tyrosine, and histidine. nih.gov In silico models would aim to predict these interactions by:

Identifying Binding Pockets: Computational tools can analyze the surface of a protein to find pockets with geometric and chemical properties suitable for binding the this compound complex. nih.gov

Predicting Binding Affinity: Docking scores provide an estimate of the binding affinity, helping to rank potential biological targets. nih.gov

Modeling Complex Structure: The final docked pose provides a three-dimensional model of the this compound complex within the biological target's binding site. bohrium.com

While specific docking studies on this compound are not widely reported, research on other Cr(III) complexes has successfully used these methods to predict interactions with targets like the Human Insulin (B600854) Receptor, demonstrating the utility of this approach. bohrium.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing chromium(III) citrate complexes with high purity, and how can their structural integrity be validated?

  • Methodological Answer : this compound synthesis typically involves aqueous-phase reactions under controlled pH (4–6) and temperature (50–70°C). A common approach combines chromium chloride or nitrate with excess citric acid, followed by refluxing for 24 hours. Purity is ensured via dialysis and lyophilization. Structural validation requires FTIR (to confirm citrate coordination via carboxylate peaks at ~1600 cm⁻¹), UV-Vis spectroscopy (for d-d transitions at ~580 nm), and elemental analysis (C:Cr ratio ~6:1) . For nanoparticle-free complexes, electropulse aqua technology with excess citric acid is recommended to avoid unintended nanoparticle formation .

Q. How can researchers design in vivo experiments to assess this compound’s impact on glucose metabolism in diabetic models?

  • Methodological Answer : Use male Sprague-Dawley rats (100–120 g) divided into control and experimental groups. Induce diabetes via alloxan monohydrate (150 mg/kg, intraperitoneal). Administer this compound orally (0.1–0.2 μg/mL in drinking water) for 40 days. Monitor biomarkers like insulin receptor mRNA (qRT-PCR), GLUT4 expression (Western blot), and oxidative stress markers (SOD, catalase activity). Ensure compliance with ethical guidelines (e.g., European Convention for Vertebrate Animal Protection) and include statistical validation via ANOVA with post-hoc tests .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability in aqueous solutions?

  • Methodological Answer : Employ UV-Vis spectroscopy to track ligand-to-metal charge transfer (LMCT) bands (250–300 nm) and monitor pH-dependent speciation. Pair with potentiometric titration to determine protonation constants (log K values) and speciation diagrams. For long-term stability, use dynamic light scattering (DLS) to detect aggregation and ICP-MS to quantify free Cr³⁺ ions. Cross-reference with iron(III) citrate studies, which highlight citrate’s role in stabilizing trivalent metals via chelation .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects be resolved in mechanistic studies?

  • Methodological Answer : Discrepancies often arise from ligand-to-metal ratios and experimental conditions. To reconcile results:

  • Dose-Response Analysis : Test Cr³⁺ concentrations (0.1–10 μM) in cell cultures (e.g., HepG2) with/without oxidative stressors (H₂O₂).
  • Redox Profiling : Use electron paramagnetic resonance (EPR) to detect hydroxyl radical (•OH) formation via Fenton-like reactions.
  • Comparative Studies : Contrast chromium citrate with other Cr³⁺ complexes (e.g., chromium picolinate) to isolate citrate-specific effects. Reference in vivo data showing citrate’s role in reducing DNA damage via hydroxyl radical scavenging .

Q. What computational and experimental approaches are recommended for elucidating this compound speciation in biological systems?

  • Methodological Answer : Combine density functional theory (DFT) modeling with extended X-ray absorption fine structure (EXAFS) spectroscopy. DFT predicts stable Cr³⁺-citrate conformers (e.g., monodentate vs. bidentate binding), while EXAFS validates coordination geometry (Cr-O bond lengths ~1.98 Å). Experimentally, use size-exclusion chromatography (SEC) coupled with ICP-MS to separate and quantify Cr³⁺ species in serum or urine .

Q. How can researchers address discrepancies between in vitro and in vivo bioavailability data for this compound?

  • Methodological Answer :

  • Bioavailability Assays : Perform parallel in vitro (Caco-2 cell monolayers) and in vivo (rat plasma LC-MS/MS) absorption studies. Normalize data to Cr³⁺-albumin binding kinetics.
  • Ligand Competition Studies : Introduce dietary ligands (e.g., phytate) to simulate gastrointestinal interference.
  • Kinetic Modeling : Apply compartmental models to predict tissue-specific uptake, leveraging data from diabetic rat models showing enhanced Cr retention in muscle vs. kidney .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise, use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. Prioritize datasets with standardized protocols (e.g., ISO 17025 for Cr quantification) .
  • Reproducibility : Document synthesis parameters (pH, ionic strength) and raw spectral data in supplemental materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing .

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